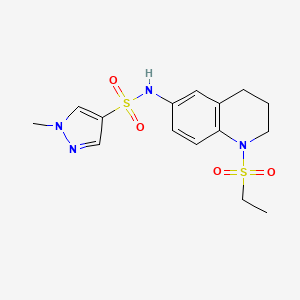

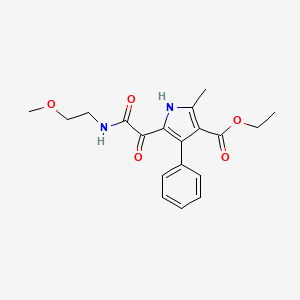

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a sulfonyl derivative, which is a class of organic compounds used in medicine and agriculture . The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an organic substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonyl derivatives are generally synthesized through substitution reactions involving sulfonyl chlorides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonyl groups can influence properties like solubility and reactivity .科学的研究の応用

Biological Activity and Potential Applications

PNMT Inhibitory Potency and Selectivity :Compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide have been evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showing significant selectivity and potency. These inhibitors have been predicted to penetrate the blood-brain barrier, indicating potential for central nervous system applications (Grunewald et al., 2005).

Sulfonamide Hybrids :The sulfonamide group, a key feature in the compound , is part of a wide variety of pharmacological agents with activities such as antibacterial, anti-carbonic anhydrase, antitumor, and others. Recent advances in sulfonamide hybrids have been explored, highlighting the diverse biological activities these compounds can exhibit (Ghomashi et al., 2022).

Anticancer Potential :A study on aromatic sulfonamides containing a condensed piperidine moiety, which shares structural similarities with the compound , demonstrated potential oxidative stress-inducing anticancer activities. These compounds showed cytotoxic effects on various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Madácsi et al., 2013).

Bioconversion and Metabolite Preparation :In drug metabolism studies, similar compounds have been subjected to bioconversion processes to generate mammalian metabolites. This approach facilitates the structural characterization of metabolites, which is crucial for understanding the pharmacokinetics and dynamics of drug candidates (Zmijewski et al., 2006).

CNS Disorders Treatment :Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar in structural functionality to the compound , has indicated their potential as selective 5-HT7 receptor ligands or multifunctional agents. This suggests a possibility for their application in the treatment of complex diseases affecting the central nervous system (Canale et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGDEKHSFJSPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2849849.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)

![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2849863.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)